N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
“N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a chemical compound. It is related to a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which have been synthesized and investigated for their anti-inflammatory activities .
Synthesis Analysis
The synthesis of related compounds involves the reductive amination of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
Anticonvulsant Activity
A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds, including N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives, demonstrating broad-spectrum anticonvulsant activity. These compounds combine chemical fragments from well-known antiepileptic drugs, showing high protection in preclinical seizure models without impairing motor coordination, suggesting a safer profile compared to existing antiepileptic drugs (Kamiński et al., 2015).
Synthetic Methodologies
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including derivatives of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, via the Meinwald rearrangement. This methodology provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility of such compounds in organic synthesis (Mamedov et al., 2016).
Drug Delivery Applications
Uzan et al. (2016) explored aminoalcohol-based bis-(aminoalcohol)oxalamides as novel carriers for dermal and topical drug delivery. This study illustrates the potential of N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide derivatives in developing drug depot systems, providing a new avenue for non-steroidal anti-inflammatory drug delivery (Uzan et al., 2016).
Electrocatalytic Reactions
Nutting et al. (2018) discussed the electrochemical properties and use of N-oxyl species, including oxalamides, in electrosynthetic reactions. While this study does not directly mention N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, it provides insights into the broader category of N-oxyl compounds, suggesting potential electrocatalytic applications for such derivatives (Nutting et al., 2018).
Future Directions
The future directions for research on “N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” could include further investigation of its potential anti-inflammatory activities, as well as exploration of other potential therapeutic applications. Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could be beneficial .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-15(2)20-18(24)17(23)19-9-6-10-21-11-13-22(14-12-21)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQRIIQILNCKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide |
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